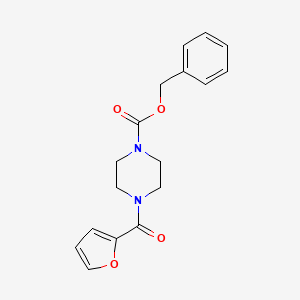

Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate

Description

Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate is a synthetic piperazine derivative featuring a benzyl carbamate group at the 1-position and a furan-2-carbonyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely explored for their versatility in medicinal chemistry, particularly in modulating receptor binding, pharmacokinetics, and metabolic stability . The furan-2-carbonyl moiety may enhance interactions with biological targets due to its electron-rich aromatic system and hydrogen-bonding capabilities.

Properties

CAS No. |

918479-83-1 |

|---|---|

Molecular Formula |

C17H18N2O4 |

Molecular Weight |

314.34 g/mol |

IUPAC Name |

benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H18N2O4/c20-16(15-7-4-12-22-15)18-8-10-19(11-9-18)17(21)23-13-14-5-2-1-3-6-14/h1-7,12H,8-11,13H2 |

InChI Key |

WZGZQHUCMOKQMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate typically involves the acylation of piperazine derivatives. One common method includes the reaction of piperazine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and substituted benzyl derivatives, respectively.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate, exhibit potential antidepressant properties. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. A study demonstrated that related piperazine derivatives showed significant activity in animal models of depression, indicating a promising avenue for developing new antidepressants .

1.2 Modulators of Fatty Acid Amide Hydrolase (FAAH)

Another significant application of this compound is as a modulator of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. Compounds with similar structures have been shown to inhibit FAAH, leading to increased levels of endocannabinoids which can alleviate anxiety and pain. This mechanism suggests that this compound could be developed into therapeutic agents for treating anxiety disorders and chronic pain .

Anti-Tubercular Agents

Recent studies have focused on the synthesis of piperazine derivatives, including those similar to this compound, for their anti-tubercular properties. A series of related compounds were evaluated against Mycobacterium tuberculosis, showing promising inhibitory activity with low cytotoxicity towards human cells. These findings highlight the potential for developing new anti-tubercular drugs from this chemical class .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methodologies that allow for modifications to enhance biological activity. The structure-activity relationship studies indicate that substituents on the piperazine ring significantly influence the pharmacological properties of these compounds. For instance, variations in the carbonyl group or the benzyl substituent can lead to changes in potency and selectivity towards specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Catalytic Asymmetric Synthesis : Compounds 3n and 3o were synthesized via iridium-catalyzed enantioselective amination, achieving high yields (64–91%) and enantiomeric excess (93–94%) . This underscores the role of transition-metal catalysis in accessing chiral piperazine derivatives.

- Furan-2-Carbonyl Derivatives : The compound in introduces a furan-2-carbonyl group via nucleophilic substitution, demonstrating the feasibility of incorporating heterocyclic acyl groups. Its nitro-phenyl-piperazine hybrid structure may enhance π-π stacking interactions in target binding.

Physicochemical and Pharmacological Properties

Key Observations :

- Lipophilicity : Benzyl carbamate derivatives (e.g., 5j) exhibit higher LogP values (~3.5), favoring membrane permeability, while bromine or polar groups (e.g., 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine) reduce LogP (~2.8) .

- Functional Group Impact : The thiourea group in may enhance hydrogen bonding with biological targets, though solubility limitations require formulation optimization.

Molecular Recognition and Selectivity

Evidence from molecular imprinting studies () reveals that substituents on the piperazine ring significantly influence molecular recognition. For instance:

- Benzylpiperazine (1) : Exhibits strong hydrophobic interactions.

- 1-(3-Trifluoromethylphenyl)piperazine (3) : The electron-withdrawing CF₃ group enhances dipole interactions.

- 1-(4-Methoxyphenyl)piperazine (5) : Methoxy group improves solubility but reduces binding affinity.

The furan-2-carbonyl group in Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate may mimic natural ligands in enzymes or receptors, leveraging furan’s ability to engage in hydrogen bonding and π-stacking .

Biological Activity

Benzyl 4-(furan-2-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a piperazine ring substituted with a benzyl group and a furan-2-carbonyl moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily relates to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and neurological disorders.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of piperazine have shown activity against several cancer cell lines by inhibiting key signaling pathways associated with tumor growth.

Case Study:

A study evaluated the effects of piperazine derivatives on human breast cancer cells, revealing that certain modifications to the piperazine structure enhanced cytotoxicity. The IC50 values for these compounds ranged from 7.9 to 92 µM, indicating significant antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 7.9 |

| Compound B | MDA-MB-231 | 92 |

| This compound | Various | TBD |

2. Enzyme Inhibition

This compound and its analogs have been investigated for their ability to inhibit enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are critical in endocannabinoid metabolism, suggesting potential therapeutic applications in pain management and inflammation.

Research Findings:

Inhibitory assays demonstrated that modifications to the piperazine ring significantly affect enzyme inhibition potency. For example, compounds with specific substituents showed IC50 values in the low nanomolar range against MAGL .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound C | MAGL | 80 |

| Compound D | FAAH | >1000 |

| This compound | TBD | TBD |

Structure-Activity Relationships (SAR)

The SAR studies of benzyl piperazines indicate that the presence of specific functional groups significantly influences biological activity. For instance, the furan moiety contributes to lipophilicity, enhancing cellular uptake and interaction with target proteins.

Key Insights:

- Substituent Effects: The position and nature of substituents on the piperazine ring can enhance or diminish activity.

- Ring Modifications: Alterations in the piperazine structure often lead to improved potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.